molecular formula C7H6ClNO B12631597 5-(Chloromethyl)nicotinaldehyde CAS No. 1196157-43-3

5-(Chloromethyl)nicotinaldehyde

Cat. No.: B12631597
CAS No.: 1196157-43-3
M. Wt: 155.58 g/mol
InChI Key: BEZGXTGHXQXFJW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)nicotinaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chloromethyl group attached to the 5-position of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)nicotinaldehyde typically involves the chloromethylation of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

5-(Chloromethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The chloromethyl group can also participate in substitution reactions, further diversifying its reactivity. These interactions can influence cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)nicotinaldehyde is unique due to the presence of both the aldehyde and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

CAS No.

1196157-43-3

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

5-(chloromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNO/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H,2H2

InChI Key

BEZGXTGHXQXFJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C=O)CCl

Origin of Product

United States

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